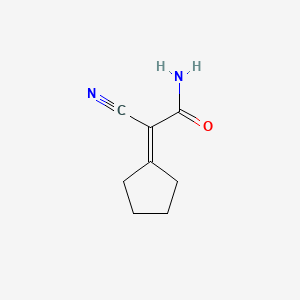

2-Cyano-2-cyclopentylideneacetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis 2-Cyano-2-cyclopentylideneacetamide, as part of the cyanoxime and related compounds, is synthesized through various chemical procedures. Notably, derivatives such as 2-Cyano-N-cyclopropylacetamide (2CCPA) and 2-cyano-N-(1-phenylethyl) acetamide (2CPEA) were synthesized and characterized using spectroscopic methods including FT-IR, FT-Raman, UV-Vis, 1H NMR, and 13C NMR. Quantum chemical methods like Density Functional Theory (DFT) were employed to predict the optimal molecular geometry, vibrational wavenumbers, and electronic characteristics, indicating a rigorous approach to understanding their molecular structure and behavior (Khanum et al., 2022).

Molecular Structure Analysis The molecular structure of such compounds is elucidated through a combination of spectroscopic techniques and quantum chemical calculations. Studies reveal details about molecular electron potential, nuclear magnetic resonance chemical shifts, and charge transfer within the molecules. These analyses provide insights into the chemical activity locations and the electronic characteristics of the molecules, showcasing the complex nature of these compounds and their potential for further application (Khanum et al., 2022).

Chemical Reactions and Properties Chemical reactions involving 2-Cyano-2-cyclopentylideneacetamide derivatives are diverse, contributing to the synthesis of various heterocyclic compounds. For instance, reactions with cyclopropylideneacetic acids and esters facilitated by CuX2-mediated cyclization yield furanones and pyran-2-ones, showcasing the compound's versatility in chemical synthesis (Huang & Zhou, 2002).

Physical Properties Analysis The physical properties, including thermodynamic characteristics and molecular dynamics, are essential for understanding the stability and reactivity of these compounds. Molecular docking studies provide insights into their binding energies with different protein receptors, which is crucial for drug discovery and development processes (Khanum et al., 2022).

Chemical Properties Analysis The chemical properties of 2-Cyano-2-cyclopentylideneacetamide and its derivatives are extensively studied through spectroscopic, quantum chemical, and molecular docking methods. These studies reveal the compounds' nonlinear optical (NLO) behavior, electronic characteristics, and their potential as antimicrobial agents, providing a comprehensive understanding of their chemical nature and applications beyond drug discovery (Ewies & Abdelsalaam, 2020).

科学研究应用

Antimicrobial Agent Synthesis : 2-Cyano-N-arylacetamide, a derivative of 2-Cyano-2-cyclopentylideneacetamide, has been used to synthesize various nitrogenous heterocycles such as iminocoumarine, thiazole, dihydropyridine, and imidazole or benzoimidazole. These compounds have shown significant antimicrobial activity against strains of Gram bacteria and fungi (Ewies & Abdelsalaam, 2020).

Synthesis of Bivalent Palladium and Platinum Cyanoximates : Cyanoximes, including 2-cyano-2-isonitrosoacetamide and related compounds, have been synthesized and characterized for their structure and biological activity. Some of these compounds exhibited antiproliferative activity against human cervical cancer HeLa cell lines (Eddings et al., 2004).

Antitumor Activity : Compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide have been synthesized and evaluated for their antitumor activities. Many of these compounds revealed high inhibitory effects on breast adenocarcinoma, non-small cell lung cancer, and CNS cancer cell lines (Shams et al., 2010).

Heterocyclic Compound Synthesis : 2-Cyano-N-(2-hydroxyethyl) acetamide, related to 2-Cyano-2-cyclopentylideneacetamide, is an important intermediate in the synthesis of various synthetically useful and novel heterocyclic systems (Gouda et al., 2015).

Synthesis of Antimicrobial and Surface Active Agents : Novel thiazole, oxazole, pyrimidine, and pyridazine derivatives bearing a sulfonamide moiety and derived from 2-Cyano-N-octadecylacetamide have been synthesized and evaluated for their antimicrobial and surface activities, showing significant results (El-Sayed & Ahmed, 2016).

属性

IUPAC Name |

2-cyano-2-cyclopentylideneacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-5-7(8(10)11)6-3-1-2-4-6/h1-4H2,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRUZHIRVXUSGBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C#N)C(=O)N)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50294811 |

Source

|

| Record name | 2-cyano-2-cyclopentylideneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-2-cyclopentylideneacetamide | |

CAS RN |

875-61-6 |

Source

|

| Record name | 875-61-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-cyano-2-cyclopentylideneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B1266859.png)

![4-(1,3-benzodioxol-5-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1266865.png)

![[(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid](/img/structure/B1266874.png)